Fluoroethyl-PE2I

PET imaging Dopamine transporter Kinetic modeling

Fluoroethyl-PE2I is a next-generation dopamine transporter (DAT) radioligand engineered to surpass the kinetic limitations of [11C]PE2I and the specificity shortcomings of [123I]FP-CIT SPECT. With a diagnostic specificity of up to 1.00 and a 10-minute acquisition protocol, it enables high-throughput, high-resolution PET imaging and reliable longitudinal quantification of DAT changes as small as 5%. Choose FE-PE2I for superior clinical workflow and robust research data.

Molecular Formula C20H25FINO2
Molecular Weight 457.3 g/mol
Cat. No. B15354655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroethyl-PE2I
Molecular FormulaC20H25FINO2
Molecular Weight457.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCF)N3CC=CI
InChIInChI=1S/C20H25FINO2/c1-14-3-5-15(6-4-14)17-13-16-7-8-18(23(16)11-2-10-22)19(17)20(24)25-12-9-21/h2-6,10,16-19H,7-9,11-13H2,1H3/b10-2+/t16?,17-,18?,19+/m0/s1
InChIKeyHOLJKTPTYVYXQS-GJUQPERFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoroethyl-PE2I (FE-PE2I) as a High-Selectivity Dopamine Transporter PET Radioligand for Clinical and Research Procurement


Fluoroethyl-PE2I (FE-PE2I) is a fluorinated phenyl-tropane analog developed as a positron emission tomography (PET) radioligand for the dopamine transporter (DAT). Its design introduces a fluoroethyl ester moiety to the parent compound PE2I, enabling labeling with fluorine-18 (18F) [1]. FE-PE2I exhibits high affinity for DAT (Ki = 12 nM in rodent tissue) and demonstrates favorable brain uptake (4–5% of injected dose) with high specific binding in the striatum [1]. In nonhuman primate studies, [18F]FE-PE2I displays in vivo selectivity for DAT, fast kinetics, and early peak equilibrium, characteristics that support its utility in both clinical diagnostic imaging and longitudinal research applications [1][2].

Why In-Class DAT Ligands Cannot Be Substituted for Fluoroethyl-PE2I Without Loss of Quantifiable Performance


DAT radioligands within the tropane family exhibit marked differences in kinetic behavior, metabolic stability, and clinical imaging logistics that directly impact quantitative accuracy and patient workflow. For example, the parent compound [11C]PE2I displays slow striatal kinetics that limit accurate in vivo quantification [1], while the widely used [123I]FP-CIT SPECT tracer requires extended post-injection waiting times and demonstrates lower diagnostic specificity [2]. FE-PE2I was specifically engineered to overcome these limitations: the fluoroethyl modification accelerates target equilibration relative to [11C]PE2I [1], and the 18F label enables higher-resolution PET imaging with shorter acquisition protocols compared to SPECT-based alternatives [2]. Substituting FE-PE2I with other DAT ligands would compromise either temporal resolution, quantitative reliability, or clinical throughput, making procurement decisions based on generic class membership scientifically invalid.

Fluoroethyl-PE2I Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Faster Striatal Kinetics and Earlier Peak Equilibrium Compared to [11C]PE2I

In direct comparative studies in nonhuman primates, [18F]FE-PE2I demonstrated faster in vivo kinetics and achieved earlier peak specific binding equilibrium compared to the parent radioligand [11C]PE2I [1][2]. This kinetic advantage addresses a key limitation of [11C]PE2I, whose slow striatal kinetics impair accurate in vivo DAT quantification [3].

PET imaging Dopamine transporter Kinetic modeling

Superior Diagnostic Specificity and Accuracy Versus [123I]FP-CIT SPECT in Early Parkinsonian Syndromes

In a clinical study of patients with newly onset parkinsonism, visual interpretation of [18F]FE-PE2I PET/CT demonstrated significantly higher specificity and overall diagnostic accuracy compared to [123I]FP-CIT SPECT [1]. A separate head-to-head study of 98 patients confirmed high concordance between modalities, with [18F]FE-PE2I PET/CT achieving a specificity of 1.00 and sensitivity of 0.94 relative to the reference standard [123I]FP-CIT SPECT [2].

Diagnostic accuracy Parkinsonian syndromes PET vs SPECT

Established Test-Retest Reliability Supporting Longitudinal Quantitative Assessments

In a test-retest study of Parkinson's disease patients, [18F]FE-PE2I PET demonstrated absolute variability estimates of 5.3–7.6% in striatal regions and 11% in substantia nigra, with intraclass correlation coefficients (ICCs) of 0.74–0.97 (median 0.91) [1]. Power calculations based on these data indicate that DAT changes of 5–11% in the striatum can be detected with a power of 0.8 (p < 0.0125) [1]. A separate analysis of early peak (15–45 min) specific binding ratios reported absolute variability of 6.9% in caudate and 7.7% in putamen [2].

Test-retest reliability Longitudinal studies Parkinson's disease

Favorable Scan Logistics: Shorter Acquisition and Reduced Post-Injection Waiting Time Versus [123I]FP-CIT SPECT

In a head-to-head clinical comparison of unselected patients, [18F]FE-PE2I PET/CT required an acquisition time of 10 minutes with a 30-minute post-injection delay, compared to 30 minutes acquisition time and a 3-hour post-injection delay for [123I]FP-CIT SPECT [1]. Patient comfort assessments confirmed improved satisfaction with the PET procedure due to reduced waiting time and shorter scan duration [1].

Scan logistics Patient comfort Clinical workflow

Enhanced Effect Size for Semiquantitative Putamen/Caudate Ratio Versus [123I]FP-CIT SPECT

In a study of 98 patients, semiquantitative analysis revealed that the effect size for the putamen/caudate nucleus ratio was significantly increased using [18F]FE-PE2I PET compared to [123I]FP-CIT SPECT [1]. This larger effect size improves the ability to discriminate between normal and pathological DAT binding in striatal subregions, which is particularly relevant in early-stage parkinsonian syndromes where caudate-putamen gradient changes may precede global striatal loss.

Effect size Semiquantitative analysis Striatal subregion

Favorable Radiation Dosimetry Profile Enabling Higher Administered Activity

Whole-body dosimetry studies in nonhuman primates estimated the average effective dose of [18F]FE-PE2I at 0.021 mSv/MBq, comparable to [18F]FDG [1]. Human subject studies confirmed an effective dose of 0.023 mSv/MBq (range 19–28 μSv/MBq) [2]. Based on these estimates, a maximal administered radioactivity of 476 MBq is permissible in human subjects while maintaining acceptable radiation exposure [1]. For a typical 200 MBq injection, the effective dose is 4.6 mSv [2].

Radiation dosimetry Effective dose Patient safety

Optimal Clinical and Research Applications for Fluoroethyl-PE2I Based on Quantified Performance Advantages


Differential Diagnosis of Early Parkinsonian Syndromes with High Specificity

[18F]FE-PE2I PET is optimally deployed in patients with clinically uncertain parkinsonism where diagnostic specificity is paramount. The demonstrated specificity of 0.86–1.00 [1][2] outperforms [123I]FP-CIT SPECT (specificity 0.63), reducing false-positive diagnoses of dopaminergic deficit. Combined with high sensitivity (0.94–0.96) and accuracy (90%), FE-PE2I PET provides robust diagnostic confidence in early-stage patients where clinical examination alone is inconclusive.

Longitudinal Monitoring of Disease Progression and Therapeutic Response in Clinical Trials

The established test-retest reliability of [18F]FE-PE2I PET, with absolute variability of 5.3–7.6% in striatal regions [3], supports its use as a quantitative biomarker for longitudinal studies. Power calculations indicate that DAT changes as small as 5–11% can be detected with adequate statistical power [3]. This makes FE-PE2I suitable for monitoring disease progression in natural history studies and assessing the efficacy of putative neuroprotective or disease-modifying therapies in Parkinson's disease clinical trials.

High-Throughput Clinical PET Imaging with Optimized Workflow

Clinical centers seeking to maximize patient throughput and minimize scanner occupancy time should prioritize [18F]FE-PE2I PET. The 10-minute acquisition time and 30-minute post-injection delay [4] represent a substantial improvement over [123I]FP-CIT SPECT (30-minute acquisition, 3-hour delay) and enable same-day scheduling of multiple patients. The favorable dosimetry profile (effective dose 0.023 mSv/MBq) [5] supports routine clinical use without exceeding radiation exposure guidelines.

Quantitative Imaging of Nigrostriatal Degeneration Including Substantia Nigra Visualization

For research studies requiring quantification of DAT availability in both striatal terminal fields and cell body regions, [18F]FE-PE2I offers reliable measurement in the substantia nigra (absolute variability 11%) [3]. This capability enables investigation of the striato-nigral gradient of DAT loss in early Parkinson's disease and supports studies examining the temporal relationship between nigral and striatal degeneration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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